molecular formula C8H7F3O B2485808 4-Fluoro-2-(difluoromethyl)anisole CAS No. 1214379-81-3

4-Fluoro-2-(difluoromethyl)anisole

Cat. No.: B2485808
CAS No.: 1214379-81-3
M. Wt: 176.138
InChI Key: XRLWEBYLKCQNLV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(difluoromethyl)anisole is a chemical compound with the molecular formula C8H7F3O. It is also known by its IUPAC name, 2-(difluoromethyl)-4-fluorophenyl methyl ether. This compound is characterized by the presence of a fluorine atom and a difluoromethyl group attached to an anisole structure, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-Fluoro-2-(difluoromethyl)anisole may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of fluorine atoms and the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(difluoromethyl)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenolic derivatives, less fluorinated anisoles, and various substituted anisole derivatives .

Scientific Research Applications

4-Fluoro-2-(difluoromethyl)anisole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(difluoromethyl)anisole involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(difluoromethyl)anisole is unique due to the presence of both a fluorine atom and a difluoromethyl group.

Properties

IUPAC Name

2-(difluoromethyl)-4-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLWEBYLKCQNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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